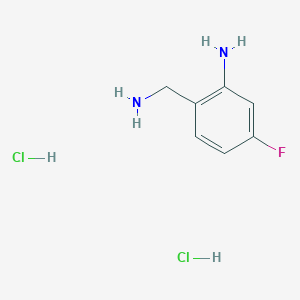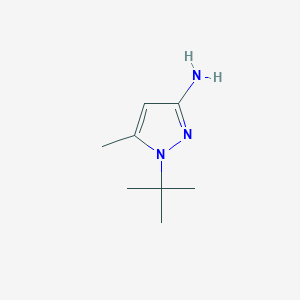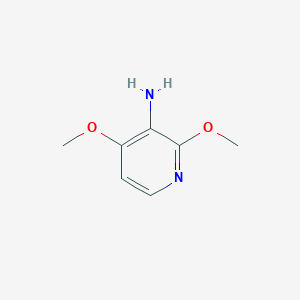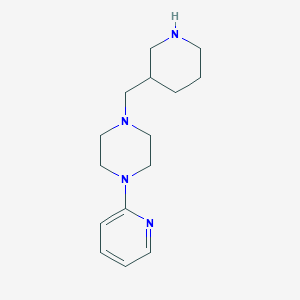
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine
Vue d'ensemble
Description
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine, also known as 3-methyl-4-pyridin-2-ylpiperazine, is a heterocyclic compound that is used in various scientific research applications. It is a cyclic amine with a unique structure composed of two fused piperazine rings, one containing a pyridine and the other containing a piperidine. Due to its unique structure, this compound has a variety of applications in research, ranging from biochemical studies to drug development.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines are recognized by aminergic G protein-coupled receptors. The connection of a lipophilic moiety to the arylpiperazine core, particularly incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, led to high-affinity dopamine receptor partial agonists. These compounds show a preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics in the treatment of conditions such as psychosis, based on their antipsychotic activity demonstrated in vivo Möller et al., 2017.
Antitumor Activity
Compounds formed by two indole systems separated by a heterocycle (pyridine or piperazine) were synthesized and evaluated for antitumor activity. The pyridine derivatives displayed significant activity against a human cell line screen, demonstrating the success of this approach in creating potent antitumor agents Andreani et al., 2008.
Antiarrhythmic and Antihypertensive Effects
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety showed strong antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, highlighting the potential of these compounds in treating cardiovascular diseases Malawska et al., 2002.
Docking Studies and Synthesis
Piperazine-1-yl-1H-indazole derivatives, including novel compound 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, were synthesized and characterized. Docking studies provided insights into their potential medicinal chemistry applications Balaraju et al., 2019.
Anticancer Activity
Condensation of iminodiacetic acid with various amines yielded piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which exhibited good anticancer activity across several cancer cell lines, showcasing their potential as anticancer agents Kumar et al., 2013.
Mécanisme D'action
Target of Action
The primary target of 1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine is PCSK9 , a protein that regulates the amount of cholesterol in the body . PCSK9 binds to low-density lipoprotein receptors (LDLRs) on the surface of liver cells, leading to their degradation and thus reducing the removal of low-density lipoprotein (LDL), often referred to as ‘bad cholesterol’, from the bloodstream .
Mode of Action
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine acts as a small molecule inhibitor of PCSK9 mRNA translation . By inhibiting the production of PCSK9, it increases the presence of LDLRs on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .
Biochemical Pathways
The compound affects the lipid metabolism pathway. By inhibiting PCSK9, it indirectly influences the LDLR pathway. The increased presence of LDLRs on liver cells leads to enhanced uptake and degradation of LDL, thereby reducing the level of LDL cholesterol in the bloodstream .
Pharmacokinetics
The compound exhibits improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means it is well absorbed into the body, distributed to the site of action (the liver), metabolized efficiently, and excreted without causing harm. These properties contribute to the compound’s bioavailability, ensuring that an adequate amount reaches the target to exert its therapeutic effect .
Result of Action
The molecular effect of the compound’s action is the inhibition of PCSK9 production. The cellular effect is the increased presence of LDLRs on the surface of liver cells. The overall result is a reduction in the level of LDL cholesterol in the bloodstream, which can help prevent the development of atherosclerosis and reduce the risk of heart disease .
Action Environment
The action of 1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine can be influenced by various environmental factors. For instance, factors that affect the compound’s stability, such as temperature and pH, can impact its efficacy. Additionally, individual factors such as the patient’s age, sex, weight, liver function, and the presence of other medications can also influence the compound’s action and effectiveness .
Propriétés
IUPAC Name |
1-(piperidin-3-ylmethyl)-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-2-7-17-15(5-1)19-10-8-18(9-11-19)13-14-4-3-6-16-12-14/h1-2,5,7,14,16H,3-4,6,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHAJIYLLVWXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-3-ylmethyl)-4-(pyridin-2-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




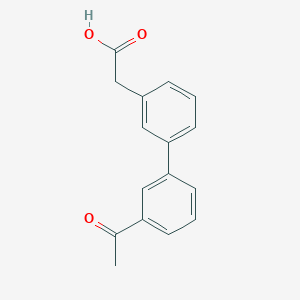
![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519349.png)

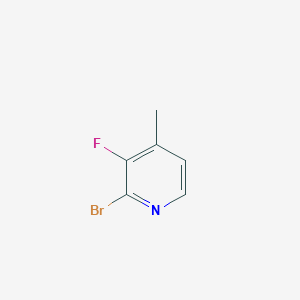
![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)



![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
